
(Z)-1,5-Dibromo-3-methylpent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,5-Dibromo-3-methylpent-2-ene is an organic compound characterized by the presence of two bromine atoms and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,5-Dibromo-3-methylpent-2-ene typically involves the bromination of 3-methylpent-2-ene. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The process involves the addition of bromine (Br2) to the double bond of 3-methylpent-2-ene, resulting in the formation of the dibromo compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the compound can result in the removal of bromine atoms, forming different hydrocarbon derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of brominated alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alkenes with fewer bromine atoms.
Substitution: Formation of compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: (Z)-1,5-Dibromo-3-methylpent-2-ene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the study of reaction mechanisms.
Biology: In biological research, this compound is used to investigate the effects of brominated compounds on biological systems. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure can be modified to create compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of flame retardants and other brominated products.
Mechanism of Action
The mechanism of action of (Z)-1,5-Dibromo-3-methylpent-2-ene involves its interaction with molecular targets through its bromine atoms and double bond. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
(E)-1,5-Dibromo-3-methylpent-2-ene: The (E)-isomer of the compound, differing in the spatial arrangement of the bromine atoms.
1,5-Dibromo-3-methylpentane: A saturated analog without the double bond.
1,5-Dichloro-3-methylpent-2-ene: A similar compound with chlorine atoms instead of bromine.
Uniqueness: (Z)-1,5-Dibromo-3-methylpent-2-ene is unique due to its specific geometric configuration (Z-isomer) and the presence of bromine atoms. This configuration influences its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C6H10Br2 |
|---|---|
Molecular Weight |
241.95 g/mol |
IUPAC Name |
(Z)-1,5-dibromo-3-methylpent-2-ene |
InChI |
InChI=1S/C6H10Br2/c1-6(2-4-7)3-5-8/h2H,3-5H2,1H3/b6-2- |
InChI Key |
VECIMVBJHPRDTM-KXFIGUGUSA-N |
Isomeric SMILES |
C/C(=C/CBr)/CCBr |
Canonical SMILES |
CC(=CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
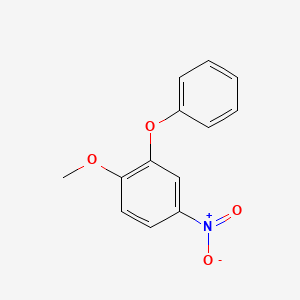
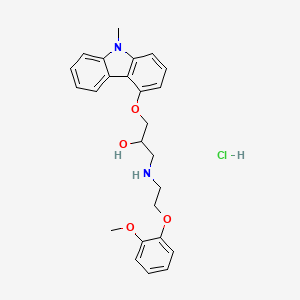
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
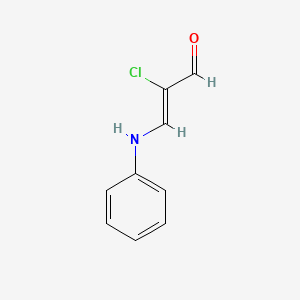
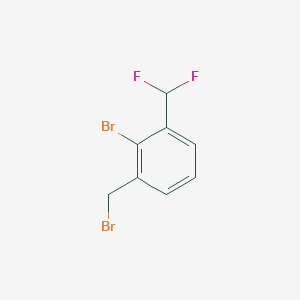

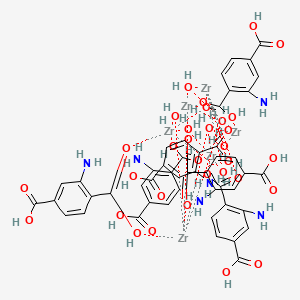
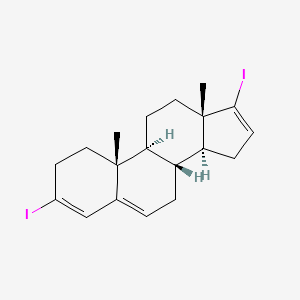
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
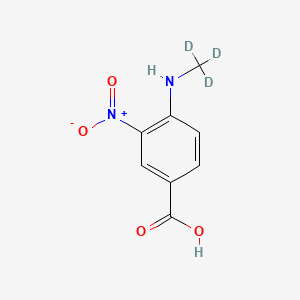
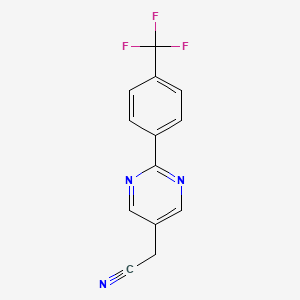
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)
![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
